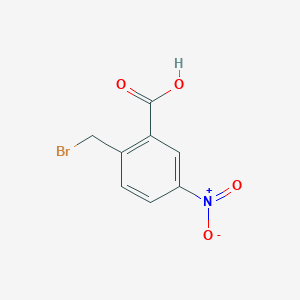

2-(Bromomethyl)-5-nitrobenzoic acid

Beschreibung

BenchChem offers high-quality 2-(Bromomethyl)-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQUJFBMLKJQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and reactivity profile of 2-(Bromomethyl)-5-nitrobenzoic acid

An In-Depth Technical Guide to the Molecular Structure and Reactivity Profile of 2-(Bromomethyl)-5-nitrobenzoic acid

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-nitrobenzoic acid, a versatile trifunctional reagent for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular architecture, reactivity, and potential applications, offering field-proven insights into its utilization as a strategic building block.

Molecular Structure and Physicochemical Properties

2-(Bromomethyl)-5-nitrobenzoic acid is a crystalline solid that possesses a unique combination of functional groups, making it a highly valuable intermediate. The molecule incorporates a carboxylic acid, a strongly electron-withdrawing nitro group, and a reactive benzylic bromide on a benzene ring.

The spatial arrangement and electronic interplay of these groups dictate the compound's reactivity. The carboxylic acid and the nitro group are meta-disposed, while the bromomethyl group is ortho to the carboxylic acid. This substitution pattern significantly influences the electrophilicity of the benzylic carbon and the acidity of the carboxylic acid proton.

Table 1: Physicochemical and Spectroscopic Properties of 2-(Bromomethyl)-5-nitrobenzoic acid

| Property | Value | Source |

| CAS Number | 21626-93-7 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not available. Predicted to be in the range of 150-180 °C. | Inferred from related compounds |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Acetone), sparingly soluble in nonpolar solvents. | Inferred from related compounds |

| pKa | Predicted: < 3.0 (due to electron-withdrawing groups) | Inferred from related compounds |

Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid

While specific literature on the synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid is scarce, a reliable synthetic route can be devised based on well-established radical bromination reactions of substituted toluenes. The most plausible precursor is 2-methyl-5-nitrobenzoic acid. The benzylic methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.

The strong electron-withdrawing effect of the nitro group can decelerate the rate of radical formation at the benzylic position. Therefore, forcing conditions such as higher temperatures or prolonged reaction times may be necessary to achieve good conversion.[2]

Below is a detailed, self-validating protocol for the proposed synthesis.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid

Materials:

-

2-methyl-5-nitrobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous CCl₄ or CH₃CN.

-

Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(Bromomethyl)-5-nitrobenzoic acid as a solid.

Caption: Synthetic workflow for 2-(Bromomethyl)-5-nitrobenzoic acid.

Reactivity Profile

The reactivity of 2-(Bromomethyl)-5-nitrobenzoic acid is governed by the interplay of its three functional groups.

-

The Bromomethyl Group: The benzylic bromide is an excellent leaving group, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[3] This moiety readily participates in both S(_N)1 and S(_N)2 reactions, serving as a potent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The presence of the ortho-nitro group can influence the solvolysis rates of the benzyl bromide.[4]

-

The Nitro Group: As a strong deactivating and meta-directing group, the nitro substituent renders the aromatic ring electron-deficient and less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although the positions are not ideally activated for this.

-

The Carboxylic Acid Group: This group exhibits typical reactivity, including deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions, and conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is a more reactive intermediate for the formation of amides and esters.

Caption: Key reaction pathways of 2-(Bromomethyl)-5-nitrobenzoic acid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - -COOH: Broad singlet, δ > 10 ppm (in DMSO-d₆) - Aromatic protons: Three protons in the aromatic region (δ 7.5-8.5 ppm), likely exhibiting complex splitting patterns due to their proximity and the influence of the substituents. - -CH₂Br: Singlet, δ ~4.5-5.0 ppm. |

| ¹³C NMR | - C=O: δ ~165-170 ppm - Aromatic carbons: Six distinct signals in the aromatic region (δ ~120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. - -CH₂Br: δ ~30-35 ppm. |

| IR (cm⁻¹) | - O-H (acid): Broad band, 3300-2500 cm⁻¹ - C=O (acid): Strong absorption, 1720-1680 cm⁻¹ - N-O (nitro): Two strong absorptions, ~1550-1500 cm⁻¹ (asymmetric) and ~1350-1300 cm⁻¹ (symmetric) - C-Br: 680-515 cm⁻¹ |

Applications in Organic Synthesis

2-(Bromomethyl)-5-nitrobenzoic acid is a prime candidate for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.[5][6] Its trifunctional nature allows for sequential and regioselective reactions to build elaborate molecular scaffolds.

For example, the bromomethyl group can be used to alkylate a nucleophile, followed by intramolecular cyclization involving the carboxylic acid to form lactones or lactams. The nitro group can be reduced to an amine, which can then participate in further cyclization reactions to form various benzo-fused nitrogen heterocyles.[7]

Safety and Handling

Hazard Statement: Based on its functional groups, 2-(Bromomethyl)-5-nitrobenzoic acid is expected to be corrosive and a lachrymator. It can cause severe skin burns and eye damage.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

-

Le, T. N., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12165–12172. [Link]

-

Kevill, D. N., & Kim, C. B. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2993. [Link]

- Google Patents. (2018). Novel synthesis process of o-nitrobenzyl bromide.

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

- Google Patents. (2003).

-

ResearchGate. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

-

ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... [Link]

-

ResearchGate. Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. | Request PDF. [Link]

-

ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

-

ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

-

Roy, S. (2025). "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents". [Link]

-

Frontiers. Five-membered Heterocycles: Synthesis and Applications. [Link]

-

Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]

- 6. frontiersin.org [frontiersin.org]

- 7. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-5-nitrobenzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs their behavior in various stages of drug development, chemical synthesis, and formulation. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(Bromomethyl)-5-nitrobenzoic acid in organic solvents. While direct, published quantitative solubility data for this specific compound is scarce, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to generate this crucial data empirically. We delve into the thermodynamic principles of dissolution, provide step-by-step protocols for the robust shake-flask method, and detail various analytical techniques for quantification, including gravimetric, spectroscopic, and chromatographic methods. Furthermore, solubility data for structurally related compounds are presented to offer a comparative framework and predictive insight.

Introduction: The Significance of Solubility

2-(Bromomethyl)-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a reactive bromomethyl group, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of complex pharmaceutical and agrochemical compounds. The carboxylic acid and bromomethyl moieties offer orthogonal sites for chemical modification, enabling its use as a versatile building block.

For any application, from reaction design to purification and formulation, understanding the solubility of this compound is paramount. Solubility data dictates the choice of solvent for a chemical reaction to ensure a homogeneous environment, informs the design of crystallization processes for purification, and is essential for developing stable liquid formulations. In essence, solubility is a fundamental parameter that bridges the physical properties of a compound with its practical application.

Foundational Principles: The Thermodynamics of Dissolution

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[1] At a given temperature and pressure, a saturated solution is formed when the rate of dissolution of the solute into the solvent equals the rate of precipitation out of the solution.[2] This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, as well as the overall change in enthalpy and entropy of the system.[3]

The adage "like dissolves like" serves as a primary guiding principle.[4]

-

Polarity: 2-(Bromomethyl)-5-nitrobenzoic acid is a polar molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group is strongly polar and can act as a hydrogen bond acceptor. The aromatic ring contributes non-polar characteristics, and the bromomethyl group adds polarity and steric bulk. Therefore, it is expected to exhibit higher solubility in polar solvents (e.g., alcohols, acetone) that can engage in hydrogen bonding and dipole-dipole interactions, and lower solubility in non-polar solvents (e.g., hexane, toluene).

-

Enthalpy of Solution (ΔH) : The dissolution process involves breaking the solute's crystal lattice (an endothermic process) and disrupting solvent-solvent interactions (endothermic), followed by the formation of new solute-solvent interactions (an exothermic process). For most solids, the overall process is endothermic (ΔH > 0), meaning their solubility increases with increasing temperature.[2][3]

-

Entropy of Solution (ΔS) : Dissolution typically leads to an increase in the randomness or disorder of the system (ΔS > 0), which favors the dissolving process.[4]

The interplay of these factors determines the final equilibrium solubility of the compound in a specific solvent at a given temperature.

Experimental Determination of Solubility

Generating reliable solubility data requires robust and well-controlled experimental procedures. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[5][6]

The Isothermal Shake-Flask Method: Achieving Equilibrium

This protocol is the foundational step for all subsequent quantitative analyses. Its purpose is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 2-(Bromomethyl)-5-nitrobenzoic acid to several small, sealable glass vials or flasks. An excess is critical to ensure saturation is reached and maintained.[7]

-

Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or on a stirring plate. Agitate the mixtures at a constant speed (e.g., 100-300 rpm) and a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period.[8] Equilibrium is typically reached within 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles.[7]

-

Sample Preparation: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

Quantitative Analysis of the Saturated Solution

Once a saturated solution is prepared, the concentration of the dissolved solute must be accurately measured. The choice of method depends on the solute's properties, the solvent, and available instrumentation.

This is a direct and simple method, ideal for non-volatile solutes dissolved in volatile solvents.[9] It relies on measuring the mass of the solute remaining after the solvent has been evaporated.[10]

Step-by-Step Protocol:

-

Weighing: Accurately weigh a clean, dry evaporating dish to at least four decimal places.

-

Sample Addition: Pipette a known volume (e.g., 1.00 mL) of the filtered saturated solution into the pre-weighed dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying: Once the solvent is removed, place the dish in an oven at a temperature below the melting point of 2-(Bromomethyl)-5-nitrobenzoic acid to remove any residual solvent until a constant weight is achieved.

-

Final Weighing: Cool the dish in a desiccator and reweigh it.

-

Calculation: The mass of the dissolved solute is the final mass minus the initial mass of the dish. Solubility is then expressed as mass per volume (e.g., mg/mL).[9][10]

This technique is well-suited for aromatic compounds like nitrobenzoic acids that absorb ultraviolet light.[11][12] It is a rapid and sensitive method but requires that no other components in the solution absorb light at the analytical wavelength.

Step-by-Step Protocol:

-

Determine λmax: Scan a dilute solution of 2-(Bromomethyl)-5-nitrobenzoic acid in the chosen solvent across the UV spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax). Benzoic acids typically show absorbance maxima around 230 nm and 274 nm.[13]

-

Prepare Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at λmax, using the pure solvent as a blank.[14] Plot absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (R² > 0.99).

-

Analyze Sample: Measure the absorbance of the accurately diluted, filtered saturated solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the final solubility in the saturated solution.

HPLC is a highly specific and sensitive technique, making it the preferred method for complex mixtures or when high accuracy is required.[15] A reversed-phase method with UV detection is standard for analyzing aromatic acids.[16]

Step-by-Step Protocol:

-

Method Development: Develop a suitable HPLC method. A typical setup would involve:

-

Column: A C18 reversed-phase column.[16]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent like acetonitrile or methanol.[15]

-

Detection: UV detector set at the λmax of the compound (e.g., 254 nm).[17]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve (R² > 0.99).

-

Analyze Sample: Inject the accurately diluted, filtered saturated solution into the HPLC.

-

Calculation: Determine the concentration in the diluted sample from the calibration curve using its peak area. Correct for the dilution factor to find the final solubility value.

Solubility Data of Structurally Related Compounds

The following table summarizes the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several common organic solvents at various temperatures. This data illustrates the general trends that can be expected.[18]

Table 1: Mole Fraction Solubility (x) of Related Nitrobenzoic Acids in Various Organic Solvents [18]

| Temperature (K) | Solvent | 3-Nitrobenzoic Acid (x) | 3,5-Dinitrobenzoic Acid (x) |

|---|---|---|---|

| 293.15 | Methanol | 0.235 | 0.163 |

| Ethanol | 0.163 | 0.125 | |

| Ethyl Acetate | 0.125 | 0.094 | |

| Acetonitrile | 0.094 | 0.026 | |

| Dichloromethane | 0.026 | 0.012 | |

| Toluene | 0.012 | 0.0006 | |

| 313.15 | Methanol | 0.392 | 0.287 |

| Ethanol | 0.287 | 0.226 | |

| Ethyl Acetate | 0.226 | 0.173 | |

| Acetonitrile | 0.173 | 0.054 | |

| Dichloromethane | 0.054 | 0.027 |

| | Toluene | 0.027 | 0.0011 |

Data sourced from Zhang et al., J. Chem. Res.[18]

Analysis: As expected, solubility is highest in polar, protic solvents like methanol and ethanol and decreases significantly in less polar solvents like dichloromethane and especially non-polar toluene. Solubility consistently increases with temperature, confirming an endothermic dissolution process.

Conclusion and Recommendations

While published solubility data for 2-(Bromomethyl)-5-nitrobenzoic acid is limited, this guide provides the necessary theoretical framework and practical, self-validating protocols for its empirical determination. The isothermal shake-flask method, coupled with a specific and validated analytical technique such as HPLC-UV, is the recommended approach for generating accurate and reliable thermodynamic solubility data. For initial screening, UV-Vis spectrophotometry or gravimetric analysis can serve as effective alternatives. The provided data on related nitrobenzoic acids serves as a useful starting point for solvent selection, predicting a higher solubility in polar organic solvents. For any critical application in research or development, it is imperative that scientists determine this fundamental property under their specific experimental conditions.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Suarez, S., & Cohen, M. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube.

- How to perform the shake flask method to determine solubility. (2017). Quora.

- A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. (n.d.). Benchchem.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Andrade, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.

- Gravimetric Analysis in Chemistry. (n.d.). Scribd.

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Abraham, M. H., & Acree, W. E. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Gravimetric Analysis General Guide. (2025). MSE Supplies.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Harvey, D. (n.d.). Chapter 8: Gravimetric Methods. Analytical Chemistry 2.0.

- Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. (n.d.). Benchchem.

- Solubility - Concept. (2020). JoVE.

- Solubility. (n.d.). Wikipedia.

- Wilson, I. D., & Nicholson, J. K. (n.d.). A Comparison of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- 2-Bromo-5-nitrobenzoic acid. (n.d.). Chem-Impex.

- 2-Bromo-5-nitrobenzoic Acid. (n.d.). IndiaMART.

- HPLC Methods for analysis of Benzoic acid. (n.d.).

- Tom, J. (2023).

- 2-Nitro-5-thiocyanatobenzoic Acid. (n.d.). Cayman Chemical.

- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014). Thermo Scientific AppsLab Library.

- 2-Bromo-5-nitrobenzoic acid. (n.d.). PubChem.

- Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. (n.d.). Scribd.

- Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

- UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies.

- Zhang, C., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

- Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. (n.d.). Institutional Repository.

- The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Hydroxy-5-nitrobenzoic acid. (n.d.). Sigma-Aldrich.

- 2-Amino-5-bromobenzoic acid. (n.d.). Sigma-Aldrich.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Video: Solubility - Concept [jove.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. benchchem.com [benchchem.com]

- 7. quora.com [quora.com]

- 8. scielo.br [scielo.br]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 14. scribd.com [scribd.com]

- 15. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. appslab.thermofisher.com [appslab.thermofisher.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Lenalidomide: The Pivotal Role of Methyl 2-(bromomethyl)-3-nitrobenzoate

Abstract

Lenalidomide is a cornerstone immunomodulatory agent with significant therapeutic applications in oncology, most notably for the treatment of multiple myeloma and certain myelodysplastic syndromes. The commercial viability and clinical availability of this critical drug are intrinsically linked to the efficiency, scalability, and robustness of its chemical synthesis. This in-depth technical guide focuses on a prevalent and well-documented synthetic pathway to Lenalidomide, elucidating the indispensable role of a key architectural building block: methyl 2-(bromomethyl)-3-nitrobenzoate. We will dissect the strategic importance of this intermediate, provide detailed, field-proven experimental protocols, and explain the underlying chemical principles that govern each synthetic transformation. This document is intended for researchers, chemists, and drug development professionals engaged in the field of pharmaceutical synthesis and process development.

A Note on Regiochemistry: While the topic specified 2-(bromomethyl)-5-nitrobenzoic acid, the established and scientifically validated synthesis of Lenalidomide requires the amino group at the 4-position of the isoindolinone core. This necessitates the use of a precursor with a nitro group at the corresponding position, which is methyl 2-(bromomethyl)-3-nitrobenzoate . This guide will proceed by detailing the synthesis using this correct and crucial intermediate.

The Strategic Synthesis of Lenalidomide: An Overview

The synthesis of Lenalidomide from methyl 2-(bromomethyl)-3-nitrobenzoate is a highly logical and efficient three-step process. This route is favored for its straightforward transformations and the strategic use of functional groups that serve dual purposes throughout the synthesis.

The core logic is as follows:

-

Benzylic Bromination: A methyl group on the nitro-substituted benzene ring is selectively halogenated to install a reactive electrophilic site.

-

Tandem Alkylation and Cyclization: This electrophilic site is then used to alkylate the primary amine of 3-aminopiperidine-2,6-dione. The geometric proximity of the ester group on the benzene ring allows for a spontaneous intramolecular cyclization, efficiently constructing the core isoindolinone ring system.

-

Nitro Group Reduction: Finally, the nitro group, which has been strategically carried through the synthesis, is reduced to the primary amine, yielding the final active pharmaceutical ingredient (API), Lenalidomide.

This synthetic blueprint is visualized in the workflow below.

Caption: High-level overview of the Lenalidomide synthesis pathway.

The Keystone Intermediate: Methyl 2-(bromomethyl)-3-nitrobenzoate

The efficacy of this entire synthetic route hinges on the unique molecular architecture of methyl 2-(bromomethyl)-3-nitrobenzoate. The deliberate arrangement of its three key functional groups is a classic example of synthetic design, where each group plays a precise and critical role.

-

The Bromomethyl Group (-CH₂Br): This is the primary reactive site. As a benzylic bromide, it is an excellent electrophile, readily susceptible to nucleophilic attack by an amine. Its function is to form the initial covalent bond with the 3-aminopiperidine-2,6-dione moiety. The choice of bromine over chlorine is strategic; the C-Br bond is weaker and more labile than a C-Cl bond, facilitating a faster reaction rate under milder conditions.

-

The Methyl Ester Group (-COOCH₃): Positioned ortho to the bromomethyl group, the ester is the linchpin for the critical ring-forming step. After the initial N-alkylation, the nitrogen atom is perfectly placed to act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a stable five-membered lactam (the isoindolinone ring) and the elimination of methanol. This intramolecular reaction is kinetically favored over potential intermolecular side reactions.

-

The Nitro Group (-NO₂): The nitro group is a robust and non-reactive placeholder for what will become the vital 4-amino group in Lenalidomide. Direct synthesis with an aniline derivative can be complicated by the nucleophilicity of the amino group, which could compete in the initial alkylation step. The electron-withdrawing nitro group is stable throughout the bromination and cyclization steps and can be cleanly and efficiently reduced to the desired amine in the final step of the synthesis.[1]

Caption: Functional group analysis of the key intermediate.

Detailed Experimental Methodologies and Scientific Rationale

This section provides detailed, step-by-step protocols for each major transformation. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

This reaction is a selective free-radical halogenation of the benzylic methyl group, commonly known as a Wohl-Ziegler bromination.

Protocol:

-

Charging the Reactor: A suitable reaction vessel is charged with methyl 2-methyl-3-nitrobenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.1-1.2 eq), and a suitable solvent such as acetonitrile or methyl acetate.[2][3][4]

-

Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN, 0.05-0.1 eq), is added to the mixture.[3][5]

-

Reaction: The mixture is heated to a moderate temperature (e.g., 55-70°C) and maintained for several hours (typically 6-12 hours).[3][5] The reaction progress is monitored by HPLC or TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The succinimide byproduct is often removed by filtration. The solvent is typically concentrated under vacuum. The resulting crude product is then purified, often by recrystallization from a solvent like isopropyl alcohol, to yield methyl 2-(bromomethyl)-3-nitrobenzoate as a solid.[3][5]

Scientific Justification:

-

Reagent Choice: NBS is the preferred brominating agent for this transformation because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which suppresses competing ionic side reactions like aromatic bromination.

-

Initiator Causality: The C-H bonds of the methyl group are strong and unreactive towards Br₂ directly. AIBN, upon heating, decomposes to form free radicals, which initiate a chain reaction. This radical abstracts a hydrogen atom from the benzylic position, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with Br₂ (or NBS) to form the product and propagate the chain.

-

Solvent Selection: While historically CCl₄ was used, modern processes favor less toxic solvents like acetonitrile or "green" alternatives like methyl acetate.[2][4] The solvent must be inert to the radical conditions.

| Parameter | Condition 1 [3] | Condition 2 [2][4] | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Provides low Br₂ concentration, selective for allylic/benzylic positions. |

| Initiator | AIBN | AIBN | Decomposes upon heating to initiate the radical chain reaction. |

| Solvent | Acetonitrile | Methyl Acetate | Inert solvent; Methyl Acetate is a greener alternative to halogenated solvents. |

| Temperature | 55-60 °C | Reflux | Sufficient to decompose AIBN and drive the reaction without significant byproduct formation. |

| Typical Yield | ~84% | High-yielding (98%) | Demonstrates the efficiency of the Wohl-Ziegler bromination. |

Step 2: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione

This is the key bond-forming and ring-forming step, creating the core structure of the drug. It proceeds via an initial Sₙ2 reaction followed by an intramolecular nucleophilic acyl substitution.

Protocol:

-

Reactant Preparation: A reaction vessel is charged with methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5][6]

-

Base Addition: An organic base, such as triethylamine (TEA, ~2.1 eq) or N,N-diisopropylethylamine (DIPEA, ~4.0 eq), is added to the suspension.[7][8]

-

Reaction: The mixture is heated (e.g., 80-85°C) and stirred for several hours (e.g., 12 hours) until the reaction is complete as monitored by HPLC.[7]

-

Isolation: Upon completion, the mixture is cooled to room temperature. The product often precipitates from the reaction mixture and can be isolated by filtration. The solid is washed with a suitable solvent (e.g., cold ethanol) to remove residual base and solvent, then dried.[7]

Scientific Justification:

-

Base Function: The base is crucial for two reasons. First, it deprotonates the hydrochloride salt of the aminopiperidinedione, liberating the free amine to act as a nucleophile. Second, it neutralizes the hydrogen bromide (HBr) that is generated as a byproduct of the initial N-alkylation step, driving the reaction to completion.

-

Solvent Choice: Polar aprotic solvents like DMF are ideal because they can solvate the charged intermediates and starting materials but do not participate in the reaction. They facilitate Sₙ2 reactions.

-

Mechanism: The reaction is a beautifully orchestrated tandem process. The free amine of the piperidinedione first attacks the electrophilic carbon of the bromomethyl group in an Sₙ2 displacement. This forms a secondary amine intermediate. This intermediate is now perfectly positioned for the nitrogen's lone pair to attack the nearby ester carbonyl, forming a tetrahedral intermediate which then collapses to form the thermodynamically stable five-membered isoindolinone ring, eliminating methanol.

Step 3: Synthesis of Lenalidomide (Nitro Group Reduction)

This final step converts the stable nitro-intermediate into the active drug by reducing the nitro group to a primary amine.

Protocol (Catalytic Hydrogenation):

-

Reactor Setup: A pressure-rated hydrogenation vessel is charged with the nitro-intermediate (1.0 eq), a palladium on carbon catalyst (10% Pd/C), and a solvent such as methanol or DMF.[3][5]

-

Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (e.g., 50 psi).[5] The mixture is agitated at room temperature or slightly elevated temperature until hydrogen uptake ceases.

-

Work-up: The catalyst is carefully removed by filtration through a bed of celite.

-

Isolation: The filtrate is concentrated under reduced pressure. The resulting crude Lenalidomide is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to afford the final product with high purity.[5]

Alternative "Green" Protocol (Iron Reduction):

An alternative method avoids the use of expensive and potentially contaminating palladium catalysts.

-

Reaction Setup: The nitro-intermediate is suspended in a mixture of ethanol and water.[4]

-

Reagent Addition: Iron powder and ammonium chloride are added to the mixture.[4]

-

Reaction: The mixture is heated to reflux and stirred vigorously for several hours.

-

Work-up and Isolation: The hot mixture is filtered to remove the iron salts. The filtrate is concentrated, and the product is isolated and purified, typically by recrystallization.

Scientific Justification:

-

Catalytic Hydrogenation: This is a classic and highly effective method for nitro group reduction. The palladium surface adsorbs both the hydrogen gas and the nitro group, facilitating the transfer of hydrogen atoms and the stepwise reduction to the amine. It is clean and high-yielding but requires specialized pressure equipment and careful handling of the pyrophoric catalyst. There is also a risk of palladium contamination in the final API, which is strictly regulated.[7]

-

Iron Reduction (Béchamp reduction): This method uses inexpensive and environmentally benign reagents. The iron metal acts as the reducing agent in the presence of a mild acid source (ammonium chloride). This method is often preferred in large-scale manufacturing to avoid the costs and regulatory hurdles associated with precious metal catalysts.[2][4]

References

- Source: Google Patents (WO2016024286A2)

-

Title: Schematic representation for the synthesis of lenalidomide Source: ResearchGate URL: [Link]

-

Title: The Crucial Role of 3-Aminopiperidine-2,6-dione HCl in Lenalidomide Production Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Source: Google Patents (CN109305935A)

-

Title: Alternative synthesis of lenalidomide Source: ResearchGate URL: [Link]

-

Title: Alternative synthesis of lenalidomide Source: Semantic Scholar URL: [Link]

-

Title: Environmentally Benign Synthesis of Anticancer Drug Lenalidomide Source: ACS Publications (Organic Process Research & Development) URL: [Link]

-

Title: Schematic representation for the synthesis of lenalidomide nitro precursor by different methods Source: ResearchGate URL: [Link]

- Source: Google Patents (CN106957299B)

- Source: Google Patents (US10392364B2)

-

Title: SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE Source: Chemistry of Heterocyclic Compounds URL: [Link]

-

Title: LENALIDOMIDE Source: New Drug Approvals URL: [Link]

-

Title: Experimental design optimization for the synthesis of lenalidomide nitro precursor Source: ResearchGate URL: [Link]

-

Title: Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No: 98475-07-1) API Intermediate Manufacturers Source: apicule URL: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. researchgate.net [researchgate.net]

- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 4. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

Technical Guide: 2-Methyl-5-nitrobenzoic Acid vs. 2-(Bromomethyl)-5-nitrobenzoic Derivatives

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It moves beyond basic property listing to explore the functional relationship between these two compounds, specifically focusing on the critical transformation of the stable precursor into the reactive benzylic bromide "warhead."

Comparative Profiling, Synthetic Protocols, and Reactivity Logic

Executive Summary & Structural Logic

In drug discovery—particularly in the synthesis of immunomodulators (e.g., lenalidomide analogs) and PARP inhibitors—the transformation of 2-methyl-5-nitrobenzoic acid (Compound A) into 2-(bromomethyl)-5-nitrobenzoic acid derivatives (Compound B) represents a pivotal activation step.

-

Compound A (Precursor): A stable, commercially available building block. Its reactivity is limited to the carboxylic acid (amide coupling) and the nitro group (reduction). The methyl group is chemically inert under standard nucleophilic conditions.

-

Compound B (Activated Intermediate): Generated via radical halogenation. The introduction of the bromine atom at the benzylic position creates a potent electrophile. This "warhead" enables rapid cyclization reactions to form isoindolinones (phthalimidines) or phthalides, which are privileged scaffolds in medicinal chemistry.

Critical Technical Note: The free acid form of Compound B is often unstable, prone to spontaneous cyclization to 5-nitrophthalide . Therefore, this guide focuses on the methyl ester derivatives, which are the standard isolable intermediates in operational workflows.

Physicochemical Comparative Analysis

The following data contrasts the stable precursor with its activated brominated derivative.

| Feature | 2-Methyl-5-nitrobenzoic Acid | Methyl 2-(bromomethyl)-5-nitrobenzoate |

| Role | Stable Starting Material | Reactive Electrophile / Lachrymator |

| CAS No. | 1975-52-6 | 39169-38-3 (Acid) / 50424-93-6 (Ester) |

| Mol. Weight | 181.15 g/mol | 274.07 g/mol |

| Appearance | Beige to yellow crystalline solid | Off-white to yellow solid (often oil if impure) |

| Melting Point | 177 – 181 °C | ~68 – 72 °C (Ester) / Unstable (Acid) |

| Solubility | DMSO, MeOH, dilute base; Insoluble in water | DCM, EtOAc, Toluene; Hydrolyzes in water |

| Stability | High. Stable at RT indefinitely. | Low. Moisture sensitive. Photolabile. |

| Hazards | Irritant (Skin/Eye) | Lachrymator , Corrosive, Skin Sensitizer |

Synthetic Transformation: The Wohl-Ziegler Protocol

Objective: Selective functionalization of the benzylic carbon without affecting the aromatic ring or nitro group.

The Mechanistic Challenge

Direct bromination using elemental bromine (

Step-by-Step Protocol

Prerequisite: Convert the free acid to its methyl ester (Methyl 2-methyl-5-nitrobenzoate) using

Reagents:

-

Substrate: Methyl 2-methyl-5-nitrobenzoate (1.0 equiv)

-

Reagent: NBS (1.05 – 1.1 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv)

-

Solvent:

(classic) or Chlorobenzene/Trifluorotoluene (modern green alternatives)

Workflow:

-

Dissolution: Dissolve substrate in anhydrous solvent (0.5 M concentration). Oxygen must be purged (sparge with

for 15 mins) as -

Activation: Add NBS and Initiator.

-

Reflux: Heat to reflux (

for-

Visual Cue: The dense, white NBS solid will float. As the reaction proceeds, it converts to succinimide, which is less dense and floats/suspends differently (or sinks depending on solvent density), often accompanied by a color change to orange/red.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The product (benzyl bromide) is usually less polar than the starting material.

-

NMR Validation: Disappearance of the methyl singlet (~2.7 ppm) and appearance of the methylene bromide singlet (~4.8 ppm).

-

-

Workup: Cool to

to precipitate succinimide. Filter. Concentrate filtrate.-

Caution: Do not wash with aqueous base if avoiding hydrolysis to the alcohol/phthalide is desired.

-

Reaction Pathway Diagram

Caption: Operational workflow for converting the stable acid precursor into the reactive isoindolinone scaffold via the bromomethyl ester.

Reactivity Profiling & Applications

The utility of 2-(bromomethyl)-5-nitrobenzoic acid derivatives lies in their "biphilic" nature—containing both an electrophilic alkyl halide and an electrophilic ester/acid.

Pathway A: Synthesis of Isoindolinones (Drug Scaffolds)

This is the primary application in pharmaceutical chemistry (e.g., synthesis of PARP inhibitors).

-

Mechanism: Reaction with a primary amine (

).-

Step 1: Nucleophilic attack of the amine on the benzylic bromide (

) to form a secondary amine. -

Step 2: Intramolecular acyl substitution (lactamization) closing the 5-membered ring.

-

-

Conditions: Mild base (

or

Pathway B: Spontaneous Phthalide Formation

If the methyl ester is hydrolyzed to the free acid (or if moisture is present), the carboxylate oxygen acts as the nucleophile.

-

Outcome: Formation of 5-nitrophthalide (5-nitroisobenzofuran-1(3H)-one).

-

Significance: This is often a "dead-end" side product if the goal is N-functionalization, but a desired target for oxygen-heterocycle synthesis.

Reactivity Logic Diagram

Caption: Divergent reactivity pathways: Amine treatment yields drug-like lactams, while hydrolysis yields stable lactones.

Handling, Stability & Safety Protocols

Trustworthiness: The following protocols are based on standard handling procedures for lachrymatory benzylic halides.

-

Lachrymator Warning: Benzylic bromides are potent tear agents.

-

Protocol: Always handle in a functioning fume hood. Do not transport open flasks outside the hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ethanolamine or aqueous sodium sulfite to quench active bromide residues before removal from the hood.

-

-

Storage Stability:

-

2-Methyl-5-nitrobenzoic acid: Store at RT. Shelf-stable for years.

-

Bromomethyl derivative: Store at -20°C under Argon.

-

Reasoning: Thermal energy can trigger autocatalytic decomposition (HBr generation), which further degrades the ester. Light exclusion is mandatory to prevent radical degradation.

-

-

Moisture Sensitivity:

-

Strict anhydrous conditions are required for the bromomethyl derivative to prevent hydrolysis to the benzyl alcohol or cyclization to the phthalide.

-

References

-

National Toxicology Program. (1992). 2-Methyl-5-nitrobenzoic acid Physical Properties. National Institutes of Health. Link

-

Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate Synthesis. Organic Syntheses, Coll. Vol. 1, p.372. Link

-

Rayabarapu, D. K., et al. (2004).[1] Synthesis of phthalide derivatives using nickel-catalyzed cyclization of o-haloesters. Chemistry – A European Journal, 10(12). Link

-

Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)benzoic acid. Link

-

ChemicalBook. (2024).[1][2] Reaction conditions for 2-bromo-5-nitrobenzoic acid derivatives. Link

Sources

Technical Guide: 2-(Bromomethyl)-5-nitrobenzoic Acid in Pharmaceutical Synthesis

Executive Summary

2-(Bromomethyl)-5-nitrobenzoic acid (and its methyl ester derivative) represents a critical "ortho-functionalized" building block in medicinal chemistry. Unlike its isomer 2-bromo-5-nitrobenzoic acid—which relies on metal-catalyzed cross-couplings—this benzylic bromide derivative enables the rapid, metal-free construction of isoindolin-1-one (phthalimidine) scaffolds via tandem nucleophilic substitution-cyclization sequences.

This guide details the chemical utility of this precursor, specifically its role in generating 6-substituted isoindolinones , a structural motif found in next-generation immunomodulatory drugs (IMiDs), tubulin inhibitors, and bioactive probes.

Chemical Profile & Reactivity[1][2][3][4]

Core Structure and Properties

The molecule features three distinct reactive centers:

-

Benzylic Bromide (C2 position): Highly electrophilic; susceptible to SN2 attack by amines, thiols, and alkoxides.

-

Carboxylic Acid/Ester (C1 position): Serves as the electrophile for the ring-closing acylation step.

-

Nitro Group (C5 position): An electron-withdrawing group that activates the ring and serves as a latent amine (via reduction) for further functionalization (e.g., urea/amide formation).

| Property | Specification |

| Chemical Name | 2-(Bromomethyl)-5-nitrobenzoic acid |

| Common Derivative | Methyl 2-(bromomethyl)-5-nitrobenzoate |

| CAS Registry | 38067-27-3 (Acid); 50826-38-1 (Methyl Ester) |

| Molecular Formula | C₈H₆BrNO₄ |

| Key Reactivity | Tandem Alkylation-Acylation (Cyclization) |

The "Isoindolinone" Gateway

The primary application of this compound is the synthesis of 6-nitroisoindolin-1-ones . When reacted with a primary amine, the amine first displaces the benzylic bromide (alkylation) and subsequently attacks the ester/acid carbonyl (acylation) to close the 5-membered lactam ring.

Note on Regiochemistry:

-

Starting Material: 5-nitro (relative to COOH).

-

Product: 6-nitroisoindolin-1-one (Numbering shifts: Carbonyl is C1, Nitrogen is N2, Benzylic carbon is C3. The nitro group ends up at position 6).[1][2]

Pharmaceutical Applications

Immunomodulatory Drug (IMiD) Analogs

While blockbuster drugs like Lenalidomide and Pomalidomide are based on 4-aminoisoindolinone scaffolds (derived from 2-methyl-3-nitrobenzoic acid), the 6-aminoisoindolinone scaffold (derived from 2-(bromomethyl)-5-nitrobenzoic acid) is crucial for Structure-Activity Relationship (SAR) studies.

-

Application: Researchers synthesize 6-amino analogs to modulate binding affinity to Cereblon (CRBN) E3 ligase.

-

Mechanism: The nitro group is reduced to an amine, which can then be derivatized to test different electronic interactions within the drug-target binding pocket.

Bioactive Probes and Enzyme Inhibitors

The 6-nitroisoindolinone core has been identified in screens for novel enzyme inhibitors.

-

Luciferase Inactivation: A study demonstrated that 6-nitroisoindolinone derivatives can covalently modify and inactivate firefly luciferase, serving as a mechanistic probe for enzyme active sites.

-

Tubulin Polymerization Inhibitors: Nitro-substituted benzoate and isoindolinone derivatives have shown efficacy in disrupting microtubule dynamics, offering a pathway for developing antiproliferative agents against multidrug-resistant tumors.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(Bromomethyl)-5-nitrobenzoate

Rationale: The ester is often preferred over the free acid to prevent side reactions and improve solubility.

Reagents: Methyl 2-methyl-5-nitrobenzoate, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄ or Benzotrifluoride.

-

Dissolution: Dissolve 10.0 g (51 mmol) of methyl 2-methyl-5-nitrobenzoate in 100 mL of anhydrous CCl₄ (or PhCF₃ as a greener alternative).

-

Activation: Add 10.0 g (56 mmol, 1.1 equiv) of NBS and 0.12 g (0.5 mmol) of Benzoyl Peroxide.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.[2]

-

Workup: Cool the reaction to 0°C. Filter off the precipitated succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from CCl₄/Hexane or purify via flash chromatography to yield the product as a pale yellow solid.

Protocol B: Cyclization to 6-Nitroisoindolin-1-ones

Rationale: This "one-pot" cyclization builds the core pharmacophore.

Reagents: Methyl 2-(bromomethyl)-5-nitrobenzoate, Primary Amine (R-NH₂), Triethylamine (Et₃N), Methanol/THF.

-

Preparation: Dissolve 1.0 equiv of Methyl 2-(bromomethyl)-5-nitrobenzoate in dry Methanol (0.2 M concentration).

-

Addition: Add 1.1 equiv of the Primary Amine (e.g., 3-aminopiperidine-2,6-dione for IMiD analogs or benzylamine for standard scaffolds).

-

Base: Add 2.0 equiv of Et₃N dropwise.

-

Reaction: Stir at reflux (65°C) for 3–12 hours. The reaction proceeds via intermediate benzyl amine formation followed by rapid intramolecular cyclization.

-

Isolation: Cool to room temperature. Pour the mixture into ice water.

-

Collection: The product typically precipitates. Filter, wash with water and cold ethanol. Dry under vacuum.

-

Yield: Typically 60–85%.

-

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of the toluene derivative to the bioactive isoindolinone scaffold.

Caption: Synthetic workflow transforming the nitro-toluene precursor into the pharmacologically active amino-isoindolinone core.

Data Summary: Reaction Optimization

The following table summarizes conditions for the critical cyclization step (Protocol B) based on literature precedents.

| Solvent System | Base Catalyst | Temperature | Typical Yield | Notes |

| Methanol | Et₃N (2 equiv) | Reflux (65°C) | 75–90% | Standard protocol; product often precipitates. |

| DMF | K₂CO₃ (2 equiv) | 80°C | 60–80% | Better for poorly soluble amines. |

| Water/Ethanol | None | 100°C (Microwave) | 85–95% | Green chemistry approach; rapid reaction. |

| THF | DIPEA | 50°C | 70% | Used for sensitive amine substrates. |

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: 2-(Bromomethyl)-5-nitrobenzoic acid and its ester are benzylic bromides. They are potent lachrymators (tear gas agents) and skin irritants.

-

Protocol: Always handle in a functioning fume hood. Wear double nitrile gloves.

-

-

Explosion Hazard: The synthesis involves Benzoyl Peroxide (an explosive initiator) and Nitro compounds .

-

Protocol: Do not subject the reaction residue to high heat or friction when dry. Quench peroxides before workup if used in excess.

-

-

Storage: Store the brominated intermediate at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

-

Nakagomi, M., et al. (2013). A Novel Aromatic Carboxylic Acid Inactivates Luciferase by Acylation of an Enzymatically Active Regulatory Lysine Residue. PLOS ONE. Available at: [Link]

-

Liu, Q., et al. (2011).[3] Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor. Journal of Medicinal Chemistry. Available at: [Link][3]

-

PubChem. (2025). Compound Summary: 2-(Bromomethyl)-5-nitrobenzoic acid. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: Process Intensification and Impurity Control in the Synthesis of Lenalidomide Intermediates

Executive Summary

Lenalidomide (Revlimid®), a thalidomide derivative, is a potent immunomodulatory drug (IMiD) containing a critical 4-amino-glutarimide scaffold.[1] The synthesis of Lenalidomide presents two primary process chemistry challenges: the stability of the glutarimide ring during condensation and the chemoselectivity of the nitro-group reduction in the final step.

This Application Note provides a detailed protocol for optimizing these critical steps. We move beyond standard patent literature to focus on process intensification strategies —specifically, the transition from high-volume DMF-based reductions to accelerated, acid-mediated hydrogenation in alcoholic solvents.[1] This approach significantly reduces solvent waste, mitigates genotoxic impurity formation, and increases throughput.

Reaction Pathway and Critical Control Points

The synthesis generally converges on the coupling of Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate A) with 3-Aminopiperidine-2,6-dione HCl (Intermediate B) , followed by a reductive cyclization.[1]

Figure 1: Synthetic Pathway and Critical Process Parameters (CPPs)

Caption: Figure 1. Convergent synthesis of Lenalidomide highlighting Critical Process Parameters (CPPs) at the alkylation and hydrogenation stages.

Deep Dive: Optimization of Reaction Conditions

Step 1: Glutarimide Condensation (Formation of Nitro-Intermediate)

The reaction between the bromomethyl benzoate and the aminoglutarimide is prone to competing hydrolysis. The glutarimide ring is sensitive to basic aqueous conditions, leading to ring-opening impurities (seco-derivatives).[1]

-

Standard Method: Uses DMF with Triethylamine (TEA).[1]

-

Drawback: DMF is difficult to remove (high boiling point), requiring aqueous workups that risk hydrolysis.

-

-

Optimized Protocol: Use Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP) with controlled base addition.[1]

-

Why: ACN allows for lower temperature processing and easier solvent recovery.

-

Key Insight: The addition of the base must be stoichiometric and slow to prevent localized high pH regions that catalyze ring opening.

-

Step 2: Catalytic Hydrogenation (The "Make or Break" Step)

Transforming the nitro-intermediate (3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) to Lenalidomide requires reducing the nitro group to an amine without reducing the phthalimide carbonyls or the glutarimide ring.[1]

The Challenge: Standard hydrogenation (10% Pd/C in DMF at 50 psi) often yields "Bis-azo" dimers (incomplete reduction) or requires long reaction times (10-24 hours), increasing the risk of mechanical degradation of the catalyst and metal leaching.

The Solution: Acid-Promoted Hydrogenation Adding a stoichiometric amount of acid (HCl or Methanesulfonic acid) activates the nitro group and prevents the formation of hydroxylamine intermediates that condense into azo-dimers.

Table 1: Comparative Hydrogenation Conditions

| Parameter | Standard Condition (Patent WO2005023192) | Optimized Condition (Process Intensified) | Impact of Optimization |

| Solvent | DMF or DMF/MeOH (1:1) | Methanol + 1.1 eq HCl | Eliminates DMF; faster workup.[1] |

| Catalyst | 10% Pd/C (50% wet) | 5% Pd/C (Type 39 or similar) | Lower metal loading reduces cost.[1] |

| Pressure | 50 - 60 psi | 15 - 30 psi | Safer, low-pressure operation.[1] |

| Time | 5 - 24 Hours | 1 - 3 Hours | Higher throughput; less impurity formation.[1] |

| Yield | 70 - 80% | > 90% | Significant yield improvement.[1] |

| Impurity | Dimer ~0.5 - 1.0% | Dimer < 0.1% | Improved purity profile.[1] |

Detailed Experimental Protocol

Protocol: Acid-Mediated Hydrogenation of Nitro-Intermediate

Objective: High-yield conversion of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to Lenalidomide with minimal dimer formation.

Safety Warning: Palladium on Carbon is pyrophoric.[1] Handle under inert atmosphere. Hydrogen gas is highly flammable.

Materials:

-

Nitro-Intermediate (Compound IV): 10.0 g (34.6 mmol)[1]

-

10% Pd/C (50% water wet): 0.5 g (5 wt% loading)

-

Methanol (HPLC Grade): 150 mL (15 volumes)

-

Methanesulfonic Acid (MSA) OR HCl (conc.): 35.0 mmol (1.01 eq)[1]

-

Hydrogenation Vessel (Parr Shaker or Autoclave)[1]

Procedure:

-

Preparation: In a clean hydrogenation vessel, charge the Nitro-Intermediate (10.0 g).

-

Solvent/Acid Addition: Add Methanol (100 mL). While stirring, slowly add the acid (MSA or HCl). Note: The intermediate may not fully dissolve initially; the amine product is more soluble.

-

Catalyst Charge: Create a slurry of the Pd/C catalyst in the remaining 50 mL of Methanol. Add this slurry to the vessel under a nitrogen blanket.

-

Purge: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x).[1]

-

Reaction: Pressurize to 30 psi (2 bar) with Hydrogen. Heat to 35°C .[1][2]

-

Critical Control: Do not exceed 40°C. Higher temperatures favor the formation of "Unknown Impurity B" (likely amide hydrolysis).

-

-

Monitoring: Agitate vigorously. The reaction is typically complete within 2 hours. Monitor by HPLC (Disappearance of Nitro peak; check for Hydroxylamine intermediate).

-

Workup:

-

Cool to 20°C.

-

Filter the catalyst through a Celite bed (keep wet to prevent ignition).

-

Neutralize the filtrate with Triethylamine (to pH ~7.5) to precipitate the Lenalidomide free base.

-

Stir the slurry for 1 hour at 0-5°C to maximize recovery.

-

Filter the white solid and wash with cold Methanol.

-

Dry under vacuum at 45°C.[1]

-

Troubleshooting & Logic Flow

Use the following logic map to diagnose process deviations during the hydrogenation step.

Figure 2: Process Deviation Logic for Impurity Control

Caption: Figure 2. Decision tree for troubleshooting common impurity profiles during Lenalidomide hydrogenation.

References

-

Muller, G. W., et al. (2005). Isoindoline derivatives. World Intellectual Property Organization.[1] WO 2005/023192 .[1] Link[1]

- Foundational patent describing the basic synthesis and standard hydrogen

-

Chen, Y., et al. (2017). Preparation method of lenalidomide. China National Intellectual Property Administration.[1] CN106957299B .[1][3] Link

- Describes the optimization of solvent systems to reduce DMF usage.

-

Sain, B., et al. (2015). Process for the preparation of lenalidomide. World Intellectual Property Organization.[1] WO 2009/114601 .[1] Link

- Details the use of acid additives in hydrogenation to improve reaction kinetics and purity.

-

Ruchelman, A. L., et al. (2006). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. US Patent Office.[1] US 7,977,487 .[1] Link

- Provides specific examples of impurity profiles and control str

Sources

- 1. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | C13H11N3O5 | CID 11471781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Chemoselective Catalytic Hydrogenation of 2-(Bromomethyl)-5-nitrobenzoic Acid

Executive Summary

The catalytic hydrogenation of 2-(Bromomethyl)-5-nitrobenzoic acid presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (

This protocol details a sulfided Platinum-on-Carbon (Pt(S)/C) methodology.[1][2] This system utilizes the electronic modification of the catalyst surface by sulfur to poison the high-energy sites responsible for oxidative addition into the C-Br bond, while retaining sufficient activity for nitro reduction.

Key Technical Insight: To prevent the self-polymerization of the product (via intermolecular nucleophilic attack of the amine on the benzylic bromide), the product is isolated as a hydrochloride salt or carried forward immediately in solution.

Mechanistic Analysis & Catalyst Selection[3]

The Chemoselectivity Paradox

In the hydrogenation of halogenated nitroarenes, two competitive pathways exist. The thermodynamic favorability of reducing the nitro group is high, but the kinetic barrier for C-Br insertion on clean metal surfaces (Pd, clean Pt) is low, particularly for benzylic halides which are activated by the aromatic ring.

-

Pathway A (Desired):

-

Pathway B (Undesired):

Catalyst Solution: Sulfided Platinum (Pt(S)/C)

Palladium is unsuitable due to its high affinity for oxidative insertion into aryl/benzyl halides. Unsulfided Platinum (Pt/C) offers marginal improvement but often requires acidic modifiers. Sulfided Platinum (Pt(S)/C) is the optimal choice. Sulfur acts as a selective poison, modifying the electronic density of the Pt clusters. It inhibits the adsorption of the halogenated moiety (preventing hydrogenolysis) but allows the adsorption and reduction of the highly polar nitro group.

Solvent Compatibility

-

Avoid: Methanol or Ethanol (primary alcohols). Benzylic bromides are susceptible to solvolysis (nucleophilic substitution) in these solvents, forming benzyl ethers (e.g.,

). -

Recommended: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). These are non-nucleophilic and dissolve the substrate well.

Visualization: Reaction Pathways

The following diagram illustrates the competitive landscape and the role of the catalyst.

Figure 1: Reaction network showing the target pathway (Green) versus competitive side reactions (Red/Yellow/Grey) controlled by catalyst and solvent choice.

Experimental Protocol

Materials & Equipment

-

Substrate: 2-(Bromomethyl)-5-nitrobenzoic acid (Purity >98%).

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically ~0.5 mol% S).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Hydrogen Source: H2 balloon (1 atm) or low-pressure hydrogenation shaker (1-3 bar).

-

Stabilizer: 4M HCl in Dioxane (for salt formation).

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Charge a clean, dry hydrogenation flask with 2-(Bromomethyl)-5-nitrobenzoic acid (10.0 g, 38.5 mmol).

-

Add Anhydrous THF (100 mL). Stir until fully dissolved.

-

Note: Do not use alcohols to prevent ether formation.

-

-

Add 5% Pt(S)/C catalyst (0.5 g, 5 wt% loading relative to substrate).

-

Safety: Add catalyst as a slurry in THF or under an Argon blanket to prevent ignition of solvent vapors.

-

Step 2: Hydrogenation

-

Purge the vessel with Nitrogen (

) three times to remove oxygen. -

Purge the vessel with Hydrogen (

) three times. -

Pressurize to 2 bar (approx. 30 psi) or use a double-balloon setup.

-

Stir vigorously at 20–25°C .

-

Critical Control: Do not heat. Elevated temperatures (>40°C) increase the risk of C-Br hydrogenolysis even with sulfided catalysts.

-

Step 3: Monitoring (IPC)

-

Monitor reaction progress via HPLC after 2 hours.

-

Target: Disappearance of Nitro starting material.

-

Watchlist: Check for des-bromo impurity (2-methyl-5-aminobenzoic acid).

-

Typical Time: 3–6 hours depending on agitation efficiency.

-

Step 4: Workup & Stabilization

-

Once conversion is >99%, flush the vessel with Nitrogen.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of THF.

-

Caution: Do not let the catalyst dry out on the filter (pyrophoric risk). Keep wet with water after filtration.

-

-

Crucial Step: The filtrate contains the free amine and the alkyl bromide. To prevent polymerization:

-

Option A (Isolation): Add 1.1 equivalents of 4M HCl in Dioxane. The hydrochloride salt of the product will precipitate or can be crystallized.[3] Filter and dry under vacuum at ambient temperature.

-

Option B (Telescoping): Use the THF solution immediately in the next synthetic step.

-

Data Presentation & Quality Control

Expected Analytical Profile

The following table summarizes the shift in properties expected during the transformation.

| Feature | Starting Material (Nitro) | Product (Amino) | Impurity (Des-bromo) |

| Functional Group | |||

| HPLC Retention | High (Non-polar) | Medium | Low (More polar, no Br) |

| 1H NMR (Ar-H) | Deshielded (8.0-8.5 ppm) | Shielded (6.5-7.5 ppm) | Shielded |

| 1H NMR (Benzylic) | |||

| Mass Spec (M+) | 259/261 (Br isotope pattern) | 229/231 (Br isotope pattern) | 151 (No Br pattern) |

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the stabilization step to prevent polymerization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dehalogenation Observed (>2%) | Temperature too high or H2 pressure too high. | Lower temp to <20°C. Reduce pressure to 1 atm. Ensure catalyst is truly sulfided (check CoA). |

| Reaction Stalls | Catalyst poisoning or insufficient agitation. | Increase agitation speed. Add fresh catalyst (slurry). Ensure H2 quality is high. |

| Product Polymerization (Gums) | Free base left in solution too long. | Immediate acidification after filtration is mandatory. Keep concentration dilute if holding time is required. |

| Benzyl Methyl Ether Formation | Methanol present in solvent.[4] | Switch strictly to THF or EtOAc. Ensure equipment is dry. |

References

-

Blaser, H. U. (2002). "Platinum Group Metals in Catalysis: Fabrication of Catalysts and Application in Hydrogenation." Platinum Metals Review. (Authoritative review on Pt(S)/C chemoselectivity).

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

BenchChem Technical Support. (2025). "Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates." (General protocols for nitro reduction).

-

Organic Chemistry Portal. "Reductive Dehalogenation of Aryl Bromides and Chlorides." (Discusses the risks of Pd/C and alternatives).

-

Sigma-Aldrich. "Platinum, sulfided, on carbon - Product Specification." (Catalyst specifications and handling).

Sources

- 1. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]

- 2. 铂,硫化物,碳负载 extent of labeling: 5 wt. % loading, dry, matrix carbon, reduced support | Sigma-Aldrich [sigmaaldrich.com]

- 3. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 4. Chemoselective hydrogenation of aromatic nitro compounds in the presence of homogeneous Pd based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Amidation of 2-(Bromomethyl)-5-nitrobenzoic Acid

This Application Note is designed for researchers requiring high-fidelity amide bond formation with 2-(bromomethyl)-5-nitrobenzoic acid (BMNBA) . This molecule presents a specific "chemoselectivity triangle" challenge: the competition between intermolecular acylation (desired), intramolecular alkylation (cyclization to phthalide/isoindolinone), and intermolecular alkylation (amine attacking the bromide).

The following guide prioritizes kinetic control to isolate the linear amide, retaining the bromomethyl "warhead" for downstream applications.

Executive Summary & Strategic Analysis

2-(Bromomethyl)-5-nitrobenzoic acid (BMNBA) is a high-value scaffold for synthesizing cysteine-reactive probes, covalent inhibitors, and heterocycles. However, standard peptide coupling protocols (e.g., HATU/DIEA, EDC/NHS) often fail due to the molecule's bifunctional electrophilicity .

The Chemoselectivity Challenge

The ortho-bromomethyl group creates two competing pathways that must be suppressed to obtain the linear amide:

-

Intramolecular Cyclization (Path B): Under basic conditions, the carboxylate (or the formed amide) can displace the bromide, forming 5-nitrophthalide or 5-nitroisoindolin-1-one .

-

N-Alkylation (Path C): The amine nucleophile may attack the highly electrophilic benzylic carbon (activated by the para-nitro group) instead of the carbonyl.

The Solution: Use Acid Chloride Activation (Method A) or Mixed Anhydride Activation (Method B) . These methods activate the carboxylate faster than the alkyl bromide can react, and they allow for base-deficient or low-temperature conditions that suppress cyclization.

Reaction Pathway Analysis (Graphviz)

Figure 1: Chemoselectivity map. Path A (Green) is the objective. Paths B and C (Red) are promoted by excess base and heat.

Protocol A: The Acid Chloride Method (Robust Scale-Up)

Best for: Sterically hindered amines, anilines, and large-scale synthesis. Mechanism: Thionyl chloride converts the acid to the acid chloride.[1][2][3] The key is removing SO₂ and HCl before adding the amine to prevent acid-catalyzed cyclization.

Reagents Required[1][4][5][6][7][8][9][10]

-

Substrate: 2-(Bromomethyl)-5-nitrobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (2.0 - 3.0 equiv)

-

Catalyst: DMF (anhydrous, 1-2 drops)

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

-

Base (Step 2):

-Diisopropylethylamine (DIPEA) (1.1 equiv) OR aq. NaHCO₃ (Biphasic)

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve BMNBA in anhydrous DCM (0.2 M concentration) under nitrogen/argon.

-

Add catalytic DMF (1-2 drops).

-

Add SOCl₂ dropwise at 0°C.[3]

-

Allow to warm to room temperature (RT) and stir for 2–4 hours. Note: Monitor by TLC (quench aliquot in MeOH). The acid chloride runs much faster (as methyl ester) than the free acid.

-

-

Evaporation (Critical Step):

-

Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

-

Co-evaporation: Re-dissolve the residue in dry Toluene or DCM and evaporate twice to remove trace HCl/SO₂. This prevents acid-mediated cyclization [1].

-

-

Coupling (Schotten-Baumann or Anhydrous):

-

Option A (Anhydrous - Recommended): Dissolve the crude acid chloride in fresh anhydrous DCM. Cool to -10°C . Add the amine (1.0 equiv) mixed with DIPEA (1.1 equiv) slowly. The low temperature prevents the amine from attacking the benzylic bromide [2].

-

Option B (Biphasic): Dissolve the amine in DCM. Add an equal volume of saturated aqueous NaHCO₃. Add the acid chloride solution to this rapidly stirring mixture at 0°C. The biphasic system keeps the amine unprotonated but buffers the HCl immediately.

-

-

Workup:

-

Wash organic layer with 1M HCl (cold, fast wash), then Brine.

-

Dry over Na₂SO₄ and concentrate without heating above 30°C.

-

Protocol B: The Mixed Anhydride Method (Mild/Bench-Scale)

Best for: Valuable/chiral amines, small scales (<100 mg), and preventing racemization. Mechanism: Formation of a mixed anhydride with isobutyl chloroformate (IBCF) at low temperature generates a highly reactive electrophile that reacts with amines faster than the intramolecular bromide displacement can occur [3].

Reagents Required[1][4][5][6][7][8][9][10]

-

Reagent: Isobutyl Chloroformate (IBCF) (1.05 equiv)

-